Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride
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Overview
Description
Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an aminomethyl group and a carboxylate ester. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the aminomethyl group and the esterification of the carboxylate group. The final step involves the conversion of the free base to its hydrochloride salt form.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyrazole ring.
Esterification: The carboxylate group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid.
Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistency and efficiency. Quality control measures are implemented at each step to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.
Ethyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications.
Biological Activity
Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its promising biological activities. This article reviews its biological activity, focusing on its anticancer potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C12H13N3O2·HCl
- Molecular Weight: 273.71 g/mol
Property | Value |
---|---|
Molecular Weight | 273.71 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has shown significant inhibitory effects against various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the compound's effects on the proliferation of human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed:
- IC50 Values:
- MCF-7: 5.85 µM
- A549: 4.53 µM
These results suggest that the compound exhibits higher anticancer activity compared to standard treatments such as 5-Fluorouracil .
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis: The compound increases the expression of pro-apoptotic proteins and decreases anti-apoptotic proteins, leading to enhanced apoptosis in cancer cells.
- Inhibition of Cell Cycle Progression: Studies indicate that the compound arrests the cell cycle at the G1 phase, thereby preventing cancer cell proliferation.
Mechanism | Effect |
---|---|
Apoptosis Induction | Increases pro-apoptotic proteins |
Cell Cycle Arrest | G1 phase arrest |
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models. The compound was administered at varying doses to evaluate its therapeutic potential and toxicity profiles.
Results Overview:
- Dosage Range: 10 mg/kg to 50 mg/kg
- Tumor Reduction Rate: Up to 70% in treated groups compared to control.
These findings support further clinical investigations into its use as an anticancer agent.
Properties
Molecular Formula |
C12H14ClN3O2 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
methyl 3-[2-(aminomethyl)phenyl]-1H-pyrazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13;/h2-6H,7,13H2,1H3,(H,14,15);1H |
InChI Key |
UXIASNOODNNJGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN.Cl |
Origin of Product |
United States |
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